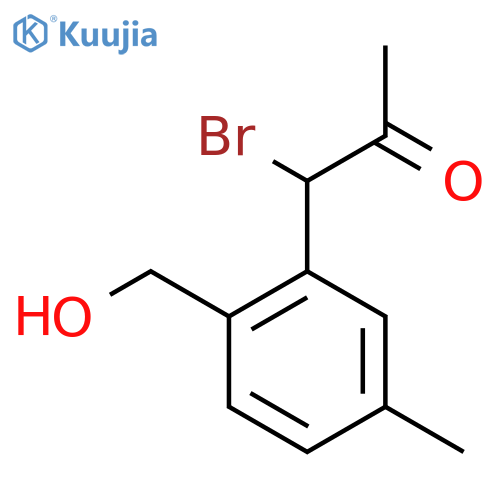Cas no 1806455-95-7 (2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol)

1806455-95-7 structure
商品名:2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol
CAS番号:1806455-95-7
MF:C11H13BrO2
メガワット:257.123722791672
CID:5007389
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol
-
- インチ: 1S/C11H13BrO2/c1-7-3-4-9(6-13)10(5-7)11(12)8(2)14/h3-5,11,13H,6H2,1-2H3
- InChIKey: OXYROWBGCJHKQE-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=C(C)C=CC=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 37.3
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006400-500mg |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |
1806455-95-7 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010006400-1g |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |
1806455-95-7 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
| Alichem | A010006400-250mg |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |
1806455-95-7 | 97% | 250mg |
484.80 USD | 2021-07-06 |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 関連文献
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
1806455-95-7 (2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol) 関連製品
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
